Butylparaben

Description

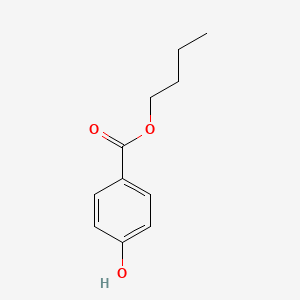

Structure

3D Structure

Properties

IUPAC Name |

butyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7,12H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOHBWFCKVYLES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Record name | N-BUTYL-P-HYDROXYBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19932 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020209 | |

| Record name | Butylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-butyl-p-hydroxybenzoate appears as odorless white crystals or crystalline powder. Tasteless, but numbs the tongue. Aqueous solutions slightly acidic to litmus. (NTP, 1992), Colorless solid; Insoluble in water (207 mg/L at 20 deg C); Very hygroscopic; [HSDB] White odorless solid; Insoluble in water; [CAMEO] Powder; Slightly soluble in water; [MSDSonline], Solid, white crystals with little or no odour | |

| Record name | N-BUTYL-P-HYDROXYBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19932 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butylparaben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4055 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Butylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Butyl p-hydroxybenzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1132/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

156.00 to 157.00 °C. @ 3.50 mm Hg | |

| Record name | Butylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

181 °C | |

| Record name | BUTYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 63 °F (NTP, 1992), Crystalline powder; solubility in water: approx 1:125 /Butylparaben calcium salt/, Crystalline powder; solubility in water: approx 1:110 /Butylparaben magnesium salt/, In water, 2.07X10+2 mg/L at 20 °C, Very slightly soluble in water, SOLUBILITY IN WATER: 0.15 G/100 G @ 80 °C, Slightly soluble in carbon tetrachloride; soluble in ethanol, For more Solubility (Complete) data for BUTYLPARABEN (7 total), please visit the HSDB record page., 0.207 mg/mL at 20 °C, insoluble in water; soluble in ether, acetone and propylene glycol, slightly soluble in oils, soluble (in ethanol) | |

| Record name | N-BUTYL-P-HYDROXYBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19932 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Butyl p-hydroxybenzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1132/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.000186 [mmHg] | |

| Record name | Butylparaben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4055 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Small, colorless crystals or powder, Crystalline powder, Finely divided solid | |

CAS No. |

94-26-8 | |

| Record name | N-BUTYL-P-HYDROXYBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19932 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butylparaben | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylparaben [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylparaben | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14084 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BUTYLPARABEN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BUTYLPARABEN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-hydroxy-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLPARABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QPI1U3FV8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

154 to 156 °F (NTP, 1992), 68.5 °C, 68 - 69 °C | |

| Record name | N-BUTYL-P-HYDROXYBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19932 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Butylparaben

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of butylparaben, a widely used antimicrobial preservative in the pharmaceutical, cosmetic, and food industries. It includes a detailed experimental protocol for its preparation via Fischer esterification, along with a thorough description of the analytical techniques employed for its characterization.

Introduction to this compound

This compound, or butyl p-hydroxybenzoate, is an alkyl ester of p-hydroxybenzoic acid. Its efficacy against a broad spectrum of fungi and molds has established it as a crucial preservative in numerous commercial products, including a variety of medications.[1] The synthesis of this compound is a fundamental example of esterification, a core reaction in organic chemistry.

Synthesis of this compound

The most common and industrially significant method for synthesizing this compound is the Fischer esterification of p-hydroxybenzoic acid with n-butanol.[2][3][4][5] This acid-catalyzed reaction produces this compound and water as a byproduct. To drive the equilibrium towards the product side, an excess of the alcohol is typically used, and the water formed is often removed during the reaction.

Reaction Scheme

The overall reaction is as follows:

p-Hydroxybenzoic Acid + n-Butanol ⇌ this compound + Water

Catalyst: Strong acids such as sulfuric acid (H₂SO₄) are traditionally used. Greener alternatives include solid acid catalysts like sulfated zirconia or functionalized mesoporous silica.

Experimental Protocol: Fischer Esterification using Sulfuric Acid

This protocol details the laboratory-scale synthesis of this compound.

Materials:

-

p-Hydroxybenzoic acid

-

n-Butanol

-

Concentrated sulfuric acid (98%)

-

5% (w/v) Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Ethanol (for recrystallization)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Beakers, Erlenmeyer flasks, and graduated cylinders

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine p-hydroxybenzoic acid and an excess of n-butanol (typically a 3-5 molar equivalent).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with deionized water, 5% sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine. During the bicarbonate wash, be cautious of CO₂ evolution.

-

-

Isolation of Crude Product:

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the excess n-butanol using a rotary evaporator to yield the crude this compound.

-

-

Purification:

-

Purify the crude product by recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified this compound crystals in a vacuum oven.

-

Quantitative Data for Synthesis

| Parameter | Value/Range |

| Typical Yield | 85-95% |

| Purity (Post-recrystallization) | >99% |

| Reactant Molar Ratio (n-Butanol:p-Hydroxybenzoic Acid) | 3:1 to 5:1 |

| Catalyst Loading (H₂SO₄) | 1-2 mol% |

| Reflux Time | 4-8 hours |

// Nodes Reactants [label="p-Hydroxybenzoic Acid\n+ n-Butanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="H₂SO₄ (catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Reflux\n(4-8 hours)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up\n(H₂O, NaHCO₃, Brine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Drying [label="Drying\n(Na₂SO₄)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaporation [label="Solvent Evaporation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crude [label="Crude this compound", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Recrystallization [label="Recrystallization\n(Ethanol)", fillcolor="#FBBC05", fontcolor="#202124"]; Purified [label="Purified this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Reaction; Catalyst -> Reaction; Reaction -> Workup; Workup -> Drying; Drying -> Evaporation; Evaporation -> Crude; Crude -> Recrystallization; Recrystallization -> Purified; } Caption: Workflow for the synthesis and purification of this compound.

Characterization of this compound

A suite of analytical techniques is used to confirm the identity, purity, and physicochemical properties of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound and for its quantification in formulations.

Experimental Protocol:

-

Sample Preparation: Prepare a standard solution of this compound in the mobile phase or a suitable solvent like methanol at a known concentration (e.g., 100 µg/mL). Dissolve the synthesized product in the same solvent to a similar concentration.

-

Chromatographic Conditions: A typical reversed-phase HPLC method is employed.

-

Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the synthesized this compound is determined by comparing the peak area of the principal peak to the total area of all peaks. The identity is confirmed by comparing the retention time with that of a certified reference standard.

Typical HPLC Parameters:

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic: Acetonitrile:Water (60:40 v/v) or Methanol:Phosphate Buffer (pH 2.5) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm or 270 nm |

| Column Temperature | 25-35 °C |

| Injection Volume | 10-20 µL |

// Nodes Sample [label="Synthesized this compound", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Identity [label="Identity Confirmation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purity [label="Purity Assessment", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Properties [label="Physicochemical Properties", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

NMR [label="¹H NMR", fillcolor="#34A853", fontcolor="#FFFFFF"]; FTIR [label="FTIR", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC_ID [label="HPLC (Retention Time)", fillcolor="#34A853", fontcolor="#FFFFFF"];

HPLC_Purity [label="HPLC (Peak Area %)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DSC_Purity [label="DSC (Melting Point)", fillcolor="#34A853", fontcolor="#FFFFFF"];

DSC_Prop [label="DSC (Thermal Transitions)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TGA [label="TGA (Thermal Stability)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Identity; Sample -> Purity; Sample -> Properties;

Identity -> {NMR, FTIR, MS, HPLC_ID} [arrowhead=none]; Purity -> {HPLC_Purity, DSC_Purity} [arrowhead=none]; Properties -> {DSC_Prop, TGA} [arrowhead=none]; } Caption: Logical flow of this compound characterization techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to elucidate the molecular structure of the synthesized compound.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 or 500 MHz).

-

Analysis: The chemical shifts (δ), splitting patterns, and integration of the peaks are analyzed to confirm the presence of all expected protons in the this compound molecule.

Expected ¹H NMR Data (in CDCl₃):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to -COO) | ~7.95 | Doublet | 2H |

| Aromatic (ortho to -OH) | ~6.90 | Doublet | 2H |

| Phenolic -OH | Variable | Singlet | 1H |

| -OCH₂- | ~4.30 | Triplet | 2H |

| -OCH₂CH₂ - | ~1.75 | Multiplet | 2H |

| -CH₂CH₂ CH₃ | ~1.45 | Multiplet | 2H |

| -CH₃ | ~0.98 | Triplet | 3H |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the this compound molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the dried this compound sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.

-

Data Acquisition: Obtain the IR spectrum in the range of 4000-400 cm⁻¹.

-

Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups of this compound.

Characteristic FTIR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (phenolic) | 3600-3200 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 2960-2870 |

| C=O stretch (ester) | ~1710 |

| C=C stretch (aromatic) | 1610, 1510 |

| C-O stretch (ester) | 1280, 1170 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Experimental Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatography system (e.g., GC-MS or LC-MS).

-

Ionization: Electron ionization (EI) is a common method for GC-MS.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion (M⁺) and major fragment ions are analyzed.

Expected Mass Spectrometry Data:

| Ion | m/z |

| Molecular Ion [M]⁺ | 194 |

| Key Fragment Ions | 138, 121, 93, 65 |

The base peak is often observed at m/z 121, corresponding to the p-hydroxybenzoyl cation.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of this compound, such as its melting point and thermal stability.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount (5-10 mg) of the this compound sample into an aluminum DSC or TGA pan.

-

DSC Analysis: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min). The melting point is determined from the onset or peak of the endothermic event.

-

TGA Analysis: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C). The decomposition temperature is determined from the onset of mass loss.

Expected Thermal Properties:

| Parameter | Value/Range |

| Melting Point (DSC) | 68-70 °C |

| Decomposition Temperature (TGA) | Onset typically > 200 °C |

References

- 1. jbiochemtech.com [jbiochemtech.com]

- 2. HPLC method development/validation and skin diffusion study of caffeine, methyl paraben and butyl paraben as skin–diffusing model drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Butylparaben

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylparaben, with the chemical formula C₁₁H₁₄O₃, is an n-butyl ester of p-hydroxybenzoic acid. It belongs to the paraben family of chemicals and is widely utilized as an antimicrobial preservative in cosmetics, pharmaceuticals, and food products due to its efficacy against fungi and bacteria. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its known interactions with key biological signaling pathways. All quantitative data is presented in structured tables for ease of reference and comparison.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various matrices, its bioavailability, and its potential interactions in biological systems.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | White crystalline powder or colorless crystals | |

| Odor | Odorless or a very faint phenolic odor | |

| Taste | Tasteless, but numbs the tongue | |

| Melting Point | 68-70 °C | |

| Boiling Point | 156-157 °C at 3.5 mm Hg | |

| Flash Point | 181 °C | |

| Vapor Pressure | 2.51 x 10⁻⁴ mm Hg at 25 °C | |

| Water Solubility | <0.1 g/100 mL at 17 °C | |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, acetone, ethyl acetate, and DMSO. | |

| Density | 1.108 - 1.28 g/cm³ |

Table 2: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₄O₃ | |

| Molecular Weight | 194.23 g/mol | |

| IUPAC Name | butyl 4-hydroxybenzoate | |

| CAS Number | 94-26-8 | |

| pKa | 8.47 | |

| LogP (Octanol-Water Partition Coefficient) | 3.57 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 5 |

Experimental Protocols

This section outlines detailed methodologies for the determination of key physical and chemical properties of this compound, as well as a standard synthesis procedure.

Synthesis of this compound via Esterification

This protocol describes the synthesis of this compound through the acid-catalyzed esterification of p-hydroxybenzoic acid with n-butanol.

Materials:

-

p-Hydroxybenzoic acid

-

n-Butanol

-

Concentrated sulfuric acid (catalyst) or sodium bisulfate

-

Three-neck flask equipped with a water separator, thermometer, and reflux condenser

-

Heating mantle

-

Sodium carbonate solution (4%)

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Ethanol (for recrystallization)

Procedure:

-

In the three-neck flask, combine p-hydroxybenzoic acid and an excess of n-butanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid or sodium bisulfate to the mixture.

-

Heat the mixture to reflux for approximately 5-8 hours, continuously removing the water formed during the reaction using the water separator.

-

After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

-

Wash the reaction mixture with a 4% sodium carbonate solution to neutralize the acidic catalyst, followed by a wash with a saturated saline solution.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the excess n-butanol under reduced pressure using a rotary evaporator.

-

The crude product is then purified by recrystallization from ethanol to yield pure this compound.

Determination of Melting Point (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid like this compound.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the apparatus rapidly to a temperature about 10-15 °C below the expected melting point of this compound (68-70 °C).

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).

-

The melting point is reported as this range.

Determination of Boiling Point (Distillation Method)

The boiling point of this compound at reduced pressure can be determined using a distillation apparatus. The OECD Guideline 103 provides a framework for this determination.

Materials:

-

This compound sample

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Vacuum source and manometer

Procedure:

-

Place a sample of this compound in the distillation flask.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Connect the apparatus to a vacuum source and reduce the pressure to a known level (e.g., 3.5 mm Hg).

-

Begin heating the distillation flask gently.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound sample

-

Solvent of interest (e.g., water, ethanol)

-

Sealed, temperature-controlled container (e.g., glass vial)

-

Shaker or magnetic stirrer

-

Centrifuge

-

Syringe filter (e.g., PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of solid this compound to a known volume of the solvent in the sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the undissolved solid to settle.

-

Separate the saturated solution from the excess solid by centrifugation followed by filtration through a syringe filter.

-

Quantify the concentration of this compound in the filtrate using a calibrated HPLC-UV system.

-

The resulting concentration is the solubility of this compound in that solvent at the specified temperature.

Caption: Experimental workflow for determining the solubility of this compound.

Determination of Octanol-Water Partition Coefficient (LogP) (Shake-Flask Method)

The LogP value, a measure of a compound's lipophilicity, is determined by measuring its distribution between n-octanol and water.

Materials:

-

This compound sample

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel

-

Shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Prepare pre-saturated n-octanol and water by shaking them together for 24 hours and then separating the layers.

-

Dissolve a known amount of this compound in either the n-octanol or water phase.

-

Add a known volume of this solution and a known volume of the other phase to a separatory funnel.

-

Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

-

Carefully separate the two layers.

-

Determine the concentration of this compound in each phase using a suitable analytical method like HPLC-UV.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient.

Determination of pKa (Potentiometric Titration)

The pKa, the negative base-10 logarithm of the acid dissociation constant, can be determined by titrating a solution of this compound with a strong base and monitoring the pH.

Materials:

-

This compound sample

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility)

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Dissolve a precisely weighed amount of this compound in a known volume of the solvent mixture.

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Record the initial pH of the solution.

-

incrementally add the standardized NaOH solution from the burette, recording the pH after each addition.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

Signaling Pathway Interactions

This compound is known to interact with several biological signaling pathways, contributing to its activity as an endocrine disruptor. The following diagrams illustrate some of these key interactions.

Inhibition of Farnesoid X Receptor (FXR) Signaling

This compound has been shown to induce gut microbiota dysbiosis, leading to decreased bile acid production. This, in turn, inhibits the farnesoid X receptor (FXR) signaling pathway, which plays a crucial role in regulating lipid and glucose metabolism.

Caption: this compound-induced inhibition of the FXR signaling pathway.

Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

This compound has been demonstrated to activate PPARγ, a nuclear receptor involved in adipogenesis (the formation of fat cells). This activation may contribute to the endocrine-disrupting effects of this compound.

Caption: Activation of PPARγ by this compound.

Induction of Oxidative Stress and Apoptosis

Exposure to this compound has been linked to increased production of reactive oxygen species (ROS), leading to oxidative stress. This, in turn, can induce endoplasmic reticulum (ER) stress and ultimately trigger apoptosis (programmed cell death) through various cellular pathways, including the PI3K/AKT pathway.

Caption: this compound-induced oxidative stress and apoptosis.

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of this compound, along with standardized experimental protocols for their determination. The presented data and methodologies are essential for researchers and professionals in the fields of chemistry, toxicology, and drug development. Furthermore, the elucidation of this compound's interactions with key signaling pathways, such as FXR, PPARγ, and those involved in oxidative stress, highlights the molecular mechanisms underlying its biological effects and underscores the importance of continued research into its potential health impacts. The provided visualizations offer a clear summary of these complex biological processes.

Butylparaben's Antimicrobial Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butylparaben, a member of the paraben family of preservatives, exerts its antimicrobial effects through a multi-pronged mechanism of action, making it a versatile and widely utilized agent in the pharmaceutical, cosmetic, and food industries. While its precise molecular interactions are a subject of ongoing research, a substantial body of evidence points to three primary modes of microbial inhibition: disruption of cell membrane integrity and function, inhibition of key enzymatic activities, and interference with nucleic acid (DNA and RNA) synthesis. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Disruption of Microbial Cell Membranes

A primary and critical target of this compound is the microbial cell membrane. Its lipophilic nature, which increases with the length of its alkyl chain, allows it to intercalate into the lipid bilayer of bacterial and fungal cell membranes.[1] This disruption leads to a cascade of detrimental effects, ultimately compromising the cell's viability.

Alteration of Membrane Fluidity and Permeability

By inserting itself into the lipid bilayer, this compound alters the physical properties of the membrane, increasing its fluidity and permeability.[1] This leads to the leakage of essential intracellular components, such as ions, ATP, and small metabolites, and disrupts the carefully maintained electrochemical gradients necessary for cellular function.[2]

Inhibition of Membrane-Bound Enzymes and Transport Systems

The integrity of the cell membrane is crucial for the function of numerous embedded proteins, including enzymes and transport systems. This compound's disruptive effect on the lipid environment can indirectly inhibit the activity of these proteins. Furthermore, there is evidence to suggest a more direct interaction with membrane transport processes.[3]

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The efficacy of this compound's antimicrobial activity is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. The MIC values for this compound vary depending on the microbial species.

| Microorganism | Type | MIC (mg/mL) | Reference |

| Escherichia coli | Gram-negative Bacteria | 0.5 | |

| Staphylococcus aureus | Gram-positive Bacteria | Insignificant inhibition | |

| Pseudomonas aeruginosa | Gram-negative Bacteria | >0.8% | |

| Candida albicans | Yeast | - | |

| Aspergillus brasiliensis | Mold | - |

Note: Data for C. albicans and A. brasiliensis were not consistently found in the provided search results. The inhibitory effect against S. aureus was reported as insignificant in some studies.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Sterile microbial growth medium (e.g., Mueller-Hinton Broth)

-

Microbial culture in logarithmic growth phase

-

This compound stock solution

-

Sterile diluent (e.g., growth medium or saline)

-

Multichannel pipette

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Prepare this compound Dilutions: a. Dispense 100 µL of sterile growth medium into all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first column of wells, creating a 1:2 dilution. c. Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

-

Inoculum Preparation: a. From a pure overnight culture, suspend several colonies in a sterile saline solution. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: a. Add 100 µL of the prepared inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL and the final inoculum to approximately 2.5 x 10⁵ CFU/mL. b. Include a positive control well (inoculum without this compound) and a negative control well (medium only).

-

Incubation: a. Incubate the microtiter plate at 35-37°C for 18-24 hours.

-

Interpretation: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader to measure optical density.

Mandatory Visualization: this compound's Disruption of the Cell Membrane

Caption: this compound disrupts the microbial cell membrane by intercalating into the lipid bilayer.

Inhibition of Key Microbial Enzymes

This compound has been shown to inhibit the activity of several essential microbial enzymes, thereby disrupting critical metabolic pathways. The primary targets in this regard are enzymes involved in energy production and nutrient uptake.

ATPase Inhibition

Adenosine triphosphate (ATP) synthases (ATPases) are vital enzymes responsible for generating ATP, the primary energy currency of the cell. This compound can inhibit ATPase activity, leading to a depletion of cellular energy reserves and subsequent cell death.

Phosphotransferase System (PTS) Inhibition

The phosphotransferase system (PTS) is a crucial pathway in many bacteria for the uptake and phosphorylation of carbohydrates. By inhibiting components of the PTS, this compound can effectively starve the microbial cell of essential nutrients.

Data Presentation: Quantitative Enzyme Inhibition Data

| Enzyme Target | Putative Effect | Quantitative Data | Reference |

| ATPase | Inhibition of ATP synthesis | Data not available | |

| Phosphotransferase System (PTS) | Inhibition of sugar uptake | Irreversible inhibition at millimolar concentrations |

Experimental Protocol: ATPase Inhibition Assay (Colorimetric)

This protocol is a general method for measuring the inhibition of ATPase activity by monitoring the release of inorganic phosphate (Pi).

Materials:

-

Purified ATPase enzyme

-

ATP solution

-

This compound solutions of varying concentrations

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

Malachite green reagent

-

Sodium citrate solution

-

Microplate reader

Procedure:

-

Reaction Setup: a. In a 96-well plate, add the reaction buffer, the purified ATPase enzyme, and the this compound solution at various concentrations. Include a control with no inhibitor.

-

Initiate Reaction: a. Start the reaction by adding the ATP solution to each well.

-

Incubation: a. Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Stop Reaction and Color Development: a. Stop the reaction by adding the malachite green reagent, which will form a colored complex with the inorganic phosphate released during ATP hydrolysis. b. After a short incubation, add sodium citrate to stabilize the color.

-

Measurement: a. Measure the absorbance of each well at a wavelength of approximately 620-660 nm using a microplate reader.

-

Data Analysis: a. The amount of Pi produced is proportional to the ATPase activity. Calculate the percentage of inhibition for each this compound concentration relative to the control. An IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined.

Mandatory Visualization: this compound's Inhibition of the Phosphotransferase System

Caption: this compound inhibits the bacterial phosphotransferase system (PTS), disrupting sugar uptake.

Interference with DNA and RNA Synthesis

A third mechanism of this compound's antimicrobial action is the inhibition of nucleic acid synthesis. By interfering with the processes of DNA replication and RNA transcription, this compound can prevent microbial growth and proliferation.

Inhibition of DNA and RNA Polymerases

The precise molecular targets within the nucleic acid synthesis machinery are not fully elucidated for this compound. However, it is proposed that parabens can inhibit the function of DNA and RNA polymerases, the enzymes responsible for synthesizing DNA and RNA, respectively.

Experimental Protocol: Inhibition of Nucleic Acid Synthesis Assay

This protocol provides a general method for assessing the inhibition of DNA and RNA synthesis using radiolabeled precursors.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Minimal essential medium

-

This compound solutions of varying concentrations

-

Radiolabeled precursors: [³H]thymidine (for DNA synthesis) and [³H]uridine (for RNA synthesis)

-

Trichloroacetic acid (TCA), ice-cold

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Culture Preparation: a. Grow a bacterial culture to mid-log phase in a minimal essential medium.

-

Inhibitor and Radiolabel Addition: a. Aliquot the bacterial culture into tubes. b. Add this compound at various concentrations to the respective tubes. Include a control with no inhibitor. c. Add either [³H]thymidine or [³H]uridine to each tube.

-

Incubation: a. Incubate the tubes at 37°C for a defined period (e.g., 30-60 minutes).

-

Precipitation of Macromolecules: a. Stop the incorporation of radiolabel by adding ice-cold TCA to each tube to precipitate the DNA and RNA.

-

Washing and Scintillation Counting: a. Collect the precipitate by filtration or centrifugation. b. Wash the precipitate with cold TCA to remove unincorporated radiolabel. c. Place the washed precipitate in a scintillation vial with scintillation fluid. d. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: a. The amount of incorporated radioactivity is proportional to the rate of DNA or RNA synthesis. b. Calculate the percentage of inhibition for each this compound concentration relative to the control.

Mandatory Visualization: Inhibition of Bacterial DNA Replication

Caption: this compound is proposed to inhibit bacterial DNA replication by targeting DNA polymerase.

Conclusion

The antimicrobial efficacy of this compound stems from its ability to attack multiple, essential cellular targets in microorganisms. Its primary mode of action involves the disruption of the cell membrane, leading to increased permeability and the inhibition of vital membrane-associated functions. Concurrently, this compound inhibits key enzymes involved in energy metabolism and nutrient uptake, such as ATPase and the phosphotransferase system. Finally, it can interfere with the fundamental processes of DNA and RNA synthesis, thereby halting microbial growth and replication. This multifaceted mechanism of action makes this compound an effective preservative and underscores its importance in various industrial applications. Further research into the specific molecular interactions will continue to refine our understanding of this widely used antimicrobial agent.

References

An In-depth Technical Guide to the Solubility of Butylparaben in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of butylparaben in various organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a discussion of the physicochemical factors governing the solubility of this widely used preservative.

Quantitative Solubility of this compound

The solubility of this compound has been experimentally determined in several common organic solvents across a range of temperatures. The following tables summarize the mole fraction and mass fraction solubility data, facilitating direct comparison for solvent selection and process design. The data reveals that this compound is readily soluble in many common organic solvents.[1][2]

Table 1: Mole Fraction Solubility of this compound in Various Organic Solvents

| Temperature (°C) | Methanol | Ethanol | Propanol | Acetone | Ethyl Acetate | Acetonitrile |

| 10 | 0.201 | 0.235 | 0.298 | 0.401 | 0.258 | 0.119 |

| 20 | 0.265 | 0.306 | 0.381 | 0.489 | 0.331 | 0.165 |

| 30 | 0.344 | 0.392 | 0.478 | 0.584 | 0.418 | 0.224 |

| 40 | 0.441 | 0.493 | 0.586 | 0.681 | 0.521 | 0.301 |

| 50 | 0.556 | 0.610 | 0.701 | 0.778 | 0.639 | 0.401 |

Data sourced from Yang and Rasmuson (2010).

Table 2: Mass Fraction Solubility of this compound in Various Organic Solvents

| Temperature (°C) | Methanol | Ethanol | Propanol | Acetone | Ethyl Acetate | Acetonitrile |

| 10 | 0.598 | 0.641 | 0.643 | 0.771 | 0.592 | 0.381 |

| 20 | 0.683 | 0.718 | 0.718 | 0.830 | 0.672 | 0.463 |

| 30 | 0.770 | 0.793 | 0.789 | 0.883 | 0.753 | 0.558 |

| 40 | 0.852 | 0.860 | 0.852 | 0.927 | 0.832 | 0.662 |

| 50 | 0.925 | 0.916 | 0.906 | 0.961 | 0.902 | 0.768 |

Data sourced from Yang and Rasmuson (2010).

At 20°C, the mass fraction solubility of this compound in the studied solvents follows the order: Methanol > Ethanol > Acetone > Propanol > Ethyl Acetate > Acetonitrile.[3][4] However, when expressed in terms of mole fraction, the order changes to: Acetone > Propanol > Ethanol > Ethyl Acetate > Methanol > Acetonitrile.[3] This highlights the importance of considering the molecular weight of the solvents when evaluating solubility for specific applications. In all tested solvents, the solubility of this compound increases with a rise in temperature.

Experimental Protocol: Gravimetric Method for Solubility Determination

The quantitative solubility data presented in this guide was primarily determined using the gravimetric method. This classical and reliable technique involves measuring the amount of solute dissolved in a saturated solution by weight.

Principle

A saturated solution is prepared by dissolving an excess amount of the solute (this compound) in a known volume of the solvent at a specific temperature. A known weight of the saturated solution is then taken, and the solvent is evaporated. The remaining solid residue, which is the dissolved solute, is weighed. The solubility is then calculated from the mass of the solute and the corresponding mass of the solvent.

Materials and Apparatus

-

This compound (solute)

-

Organic solvents (e.g., methanol, ethanol, acetone)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic water bath or incubator for temperature control

-

Isothermal shaker

-

Volumetric flasks

-

Pipettes

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Evaporating dishes or vials

-

Drying oven

Experimental Workflow

The following diagram illustrates the key steps involved in the gravimetric determination of this compound solubility.

Factors Influencing this compound Solubility

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.

Molecular Structure and Polarity

This compound (butyl p-hydroxybenzoate) is an ester with a molecular structure that includes both polar and non-polar regions. The hydroxyl (-OH) and ester (-COO-) groups are polar and capable of forming hydrogen bonds. The butyl chain (-C4H9) and the benzene ring are non-polar (lipophilic).

The presence of both polar and non-polar functionalities allows this compound to dissolve in a range of organic solvents. The overall solubility is a result of the interplay between the solute-solvent and solvent-solvent interactions.

Solvent Polarity

The solvents listed in this guide have varying polarities. The high solubility of this compound in alcohols like methanol and ethanol can be attributed to the hydrogen bonding interactions between the hydroxyl group of the paraben and the hydroxyl group of the alcohols. Acetone, being a polar aprotic solvent, can act as a hydrogen bond acceptor, interacting with the hydroxyl group of this compound. The solubility in less polar solvents like ethyl acetate is driven by dipole-dipole interactions and dispersion forces. Acetonitrile is a polar aprotic solvent, but the solubility of this compound in it is comparatively lower, suggesting that specific interactions play a significant role.

The following diagram illustrates the logical relationship between the polarity of the solvent and the solubility of this compound.

Conclusion

This technical guide provides essential data and methodologies for professionals working with this compound. The presented solubility data in various organic solvents, coupled with a detailed experimental protocol, offers a solid foundation for formulation development, process optimization, and further research. Understanding the physicochemical principles that govern the solubility of this compound is critical for its effective and efficient application in the pharmaceutical and cosmetic industries.

References

Butylparaben CAS number and molecular structure

An In-depth Technical Guide to Butylparaben

Core Information

Molecular Formula: C₁₁H₁₄O₃[1][4]

IUPAC Name: Butyl 4-hydroxybenzoate

Synonyms: this compound, Butyl p-hydroxybenzoate, n-Butyl p-hydroxybenzoate, Butoben, Butyl Butex, Butyl Chemosept, Butyl Parasept, Butyl Tegosept, Preserval B, Solbrol B

Molecular Structure

Caption: Molecular Structure of this compound.

Data Presentation

Physicochemical Properties

| Property | Value | Units | Reference |

| Molecular Weight | 194.23 | g/mol | |

| Appearance | White crystalline powder | - | |

| Melting Point | 68-71 | °C | |

| Boiling Point | 156-157 @ 3.5 mmHg | °C | |

| Density | 1.28 | g/cm³ | |

| Flash Point | 129.2 | °C | |

| Water Solubility | <0.1 @ 17°C | g/100 mL | |

| LogP | 3.57 | - | |

| pKa | 8.47 | - | |

| Vapor Pressure | 2.51 x 10⁻⁴ | mm Hg @ 25°C |

Spectroscopic Data

| Technique | Key Peaks/Signals | Reference |

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectrum available. | |

| Infrared (IR) Spectroscopy | IR spectrum available. | |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | ¹H NMR spectrum in DMSO-d6 available. |

Experimental Protocols

Synthesis of this compound

This compound is synthesized via the esterification of p-hydroxybenzoic acid with n-butanol.

Methodology:

-

p-hydroxybenzoic acid and n-butanol are heated together to dissolve the acid.

-

Sulfuric acid is slowly added as a catalyst.

-

The mixture is refluxed for 8 hours.

-

After cooling, a 4% sodium carbonate solution is added to neutralize the remaining acid, and the aqueous layer is separated.

-

Excess butanol is removed by steam distillation.

-

The crude product is cooled and filtered.

-

Recrystallization from ethanol is performed to purify the final product.

High-Performance Liquid Chromatography (HPLC) for Determination in Ointment

This method is for the simultaneous determination of methylparaben and this compound in an ointment formulation.

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile, methanol, and phosphate buffer in a ratio of 10:40:50 (v/v/v).

-

Flow Rate: 1 mL/minute.

-

Detector: UV-Visible detector at a wavelength of 270 nm.

-

Column: Not specified in the provided context.

-

Run Time: 10 minutes.

Sample Preparation:

-

Weigh 100 mg of the ointment product.

-

Transfer the sample to a 100 mL volumetric flask.

-

Add 75 mL of the mobile phase solution.

-

Sonicate for 10 minutes to dissolve the sample.

-

Dilute to the mark with the mobile phase.

Standard Preparation:

-

Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Add 50 mL of the mobile phase.

-

Sonicate for 15 minutes to dissolve.

-

Dilute to the mark with the mobile phase to achieve a concentration of 1 mg/mL.

Mandatory Visualization

Caption: HPLC Analysis Workflow for this compound in Ointment.

Biological Activity and Signaling Pathways

This compound is recognized for its antimicrobial properties, inhibiting the growth of fungi and bacteria, which is why it is widely used as a preservative in cosmetics, food, and pharmaceuticals. The exact antimicrobial mechanism is not fully elucidated but is thought to involve the inhibition of DNA and RNA synthesis, as well as key enzymes like ATPase and phosphotransferase in some bacteria. It may also disrupt membrane transport processes.

Recent studies have focused on its potential as an endocrine disruptor. This compound has been shown to possess estrogenic and antiandrogenic activities.

A notable signaling pathway affected by this compound involves the farnesoid X receptor (FXR). Research has indicated that this compound can induce glycolipid metabolic disorders. This is proposed to occur through the disruption of the gut microbiota, which leads to decreased production of bile acids. The reduction in bile acids subsequently inhibits FXR signaling, contributing to hepatic lipogenesis, inflammation, gluconeogenesis, and insulin resistance.

References

A Technical Guide to the History, Discovery, and Scientific Investigation of Parabens

An in-depth technical guide on the history and discovery of parabens in scientific research.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Parabens, a class of alkyl esters of p-hydroxybenzoic acid, have been a cornerstone of preservation in the pharmaceutical, cosmetic, and food industries for nearly a century. Their broad-spectrum antimicrobial efficacy, low cost, and stability have made them ubiquitous. However, the discovery of their potential endocrine-disrupting properties has led to extensive scientific scrutiny and public debate. This technical guide provides an in-depth exploration of the history of parabens, from their initial synthesis to their widespread use and the subsequent scientific investigations into their mechanisms of action and biological effects. It includes a summary of key quantitative data, detailed experimental protocols for foundational studies, and visualizations of the signaling pathways they influence.

History and Discovery

The journey of parabens began with the isolation of their parent compound, p-hydroxybenzoic acid (PHBA), which is found naturally in various fruits and vegetables.

-

1876: British chemist John H. Smith isolated p-hydroxybenzoic acid (PHBA) from the leaves of the bearberry shrub (Uvae Ursi)[1].

-

1895: Another British chemist, Charles Fletcher, independently discovered PHBA and developed a method for synthesizing methyl p-hydroxybenzoate, the first synthetic paraben[1].

-

Early 1920s: German scientist Max Giese is credited with the first large-scale synthesis of parabens[2].

-

1924: The antimicrobial properties of parabens were formally established by Sabalitschka[3]. In the same year, chemist Ferdinand Tschumi and his colleagues at the Swiss company Givaudan filed the first patent for a paraben-based preservative[4].

-

1930s-1950s: The use of parabens as preservatives began to grow, initially in pharmaceutical products. By the 1950s, their low cost and effectiveness led to their widespread adoption in cosmetics, food, and other industries.

-

1990s: Scientific studies began to investigate the estrogenic activity of parabens, raising concerns about their potential as endocrine disruptors. This led to a significant increase in research into their safety and biological effects.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the antimicrobial efficacy and estrogenic activity of various parabens.

Table 1: Minimum Inhibitory Concentration (MIC) of Parabens against Various Microorganisms

| Paraben | Bacillus subtilis (%) | Staphylococcus aureus (%) | Escherichia coli (%) | Pseudomonas aeruginosa (%) | Candida albicans (%) | Aspergillus niger (%) |

| Methylparaben | 0.1 | 0.1 | >0.2 | >0.2 | 0.1 | 0.1 |

| Ethylparaben | 0.05 | 0.05 | 0.1 | 0.2 | 0.05 | 0.05 |

| Propylparaben | 0.025 | 0.0125 | 0.1 | 0.1 | 0.0125 | 0.0125 |

| Butylparaben | 0.0125 | 0.0125 | 0.05 | 0.05 | 0.0063 | 0.0063 |

Data synthesized from multiple sources, including. Note that MIC values can vary depending on the specific strain and experimental conditions.

Table 2: Estrogenic Activity of Parabens

| Paraben | Estrogen Receptor α (ERα) Relative Binding Affinity (RBA)a | ERα Dimerization PC20 (M)b | Transcriptional Activation PC10 (M)c | Transcriptional Activation PC50 (M)c |

| Methylparaben | 0.003 | 5.98 x 10-5 | - | - |

| Ethylparaben | 0.008 | 3.29 x 10-5 | 7.57 x 10-6 | 2.25 x 10-5 |

| Propylparaben | 0.027 | 3.09 x 10-5 | 1.18 x 10-6 | 2.69 x 10-6 |

| This compound | 0.086 | 2.58 x 10-5 | 3.02 x 10-7 | 1.48 x 10-6 |

| Isopropylparaben | 0.043 | 1.37 x 10-5 | 3.58 x 10-7 | 1.59 x 10-6 |

| Isothis compound | 0.103 | 1.43 x 10-5 | 1.80 x 10-7 | 1.22 x 10-6 |

| 17β-Estradiol | 100 | - | 4.29 x 10-12 | 1.13 x 10-11 |

a RBA relative to 17β-estradiol (set at 100). Data from Okubo et al. (2001). b PC20: concentration resulting in 20% of the maximal activity of the positive control (4-hydroxytamoxifen) in a BRET-based ERα dimerization assay. c PC10 and PC50: concentration for 10% and 50% of maximal activity of 17β-estradiol in a stably transfected transcriptional activation (STTA) assay.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the properties of parabens.

This protocol outlines a standard broth microdilution method to determine the lowest concentration of a paraben that inhibits the visible growth of a microorganism.

-

Preparation of Paraben Stock Solutions: Prepare stock solutions of each paraben (e.g., methylparaben, propylparaben) in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO).

-

Preparation of Microorganism Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) in an appropriate broth medium overnight at 37°C. Dilute the culture to achieve a standardized concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the paraben stock solutions in the appropriate broth medium.

-

Inoculation: Add the standardized microorganism inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without paraben) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the paraben at which no visible growth (turbidity) of the microorganism is observed.

This protocol describes a method to determine the ability of parabens to bind to the estrogen receptor by competing with a radiolabeled estrogen.

-

Preparation of Receptor Source: Utilize a source of estrogen receptors, such as a cytosol fraction from MCF-7 human breast cancer cells or a purified recombinant human ERα.

-

Competitive Binding Reaction: In a reaction tube, combine the receptor source, a constant concentration of a radiolabeled estrogen (e.g., [3H]17β-estradiol), and varying concentrations of the test paraben or unlabeled 17β-estradiol (for the standard curve).

-

Incubation: Incubate the mixture at 4°C for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radiolabeled estrogen from the free radiolabeled estrogen. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex.

-

Quantification: After washing to remove unbound ligand, quantify the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radiolabel against the logarithm of the competitor concentration. The IC50 value (the concentration of the paraben that inhibits 50% of the specific binding of the radiolabeled estrogen) is determined from this curve. The Relative Binding Affinity (RBA) can then be calculated as: (IC50 of 17β-estradiol / IC50 of paraben) x 100.

This assay measures the ability of a chemical to induce the transcription of a reporter gene under the control of an estrogen-responsive element.

-